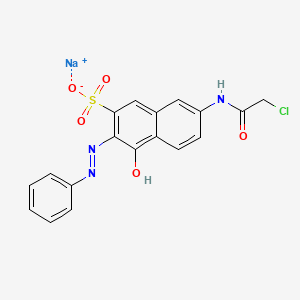

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate

Description

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate is an azo-based naphthalene sulfonate derivative characterized by:

- Chloroacetyl group: A reactive substituent at the 7-position, which may influence electrophilic reactivity and stability.

- Phenylazo group: A chromophoric azo (-N=N-) linkage at the 3-position, critical for light absorption and dye applications.

- Sulfonate groups: At the 2-position, enhancing water solubility and ionic character.

Properties

CAS No. |

5572-43-0 |

|---|---|

Molecular Formula |

C18H13ClN3NaO5S |

Molecular Weight |

441.8 g/mol |

IUPAC Name |

sodium;7-[(2-chloroacetyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C18H14ClN3O5S.Na/c19-10-16(23)20-13-6-7-14-11(8-13)9-15(28(25,26)27)17(18(14)24)22-21-12-4-2-1-3-5-12;/h1-9,24H,10H2,(H,20,23)(H,25,26,27);/q;+1/p-1 |

InChI Key |

ANVUYAMVGIAPER-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCl)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate typically involves multiple steps:

Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.

Chloroacetylation: The azo compound undergoes chloroacetylation to introduce the chloroacetyl group.

Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy and in the study of cellular structures.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. The azo group can form stable complexes with proteins and nucleic acids, while the sulfonate group enhances its solubility in aqueous environments. The chloroacetyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially altering their function.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, substituents, and properties:

Key Comparative Findings

Solubility

- Sulfonate groups dominate solubility: Compounds with multiple sulfonates (e.g., trisodium derivatives in ) exhibit higher aqueous solubility than mono-sulphonated analogs.

- Target compound : Moderate solubility due to single sulfonate; analogs with additional sulfonates (e.g., CAS 94023-14-0 ) show superior solubility.

Stability

- Azo linkage stability : Phenylazo groups are prone to reductive cleavage, especially in biological or UV-exposed environments. Triazine-containing analogs () show improved stability due to steric protection.

- Chloroacetyl vs. Acetylamino: Chloroacetyl’s electron-withdrawing nature may accelerate hydrolysis compared to acetylamino’s electron-donating properties .

Toxicity

- Triazine advantage : Triazine rings in trisodium derivatives () may reduce cleavage risks by stabilizing the azo linkage.

Biological Activity

Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate, commonly referred to as Acid Orange 30 or C.I. 17770, is a complex organic compound with notable applications in dye chemistry and potential biological activities. This article explores its biological activity, synthesis, and structure, while presenting relevant data and findings from diverse research studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with several functional groups, including an azo group, a chloroacetylamino moiety, and a sulfonate group. Its molecular formula is , with a molecular weight of approximately 441.82 g/mol . The unique arrangement of these functional groups contributes to its diverse reactivity and potential applications.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that azo compounds can possess antimicrobial activity against certain bacteria and fungi. The presence of the sulfonate group may enhance solubility and bioavailability in biological systems.

- Antioxidant Activity : The compound's structure may allow it to act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress.

- Potential Cytotoxic Effects : Preliminary studies have indicated that similar compounds can exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from aniline derivatives. The general process includes:

- Diazotization : Aniline is diazotized to form a diazonium salt.

- Coupling Reaction : This diazonium salt is then coupled with naphthol derivatives under controlled conditions.

- Chloroacetylation : The resulting product undergoes chloroacetylation to introduce the chloroacetylamino group.

- Sulfonation : Finally, the sulfonic acid group is introduced to yield the final product.

This complex synthetic pathway highlights the challenges associated with producing this compound in a laboratory setting .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo dyes, including Acid Orange 30. Results indicated significant inhibition of bacterial growth at specific concentrations.

- Cytotoxicity Assay : Research conducted on cancer cell lines demonstrated that this compound exhibited cytotoxic effects, suggesting potential use in cancer therapeutics.

- Antioxidant Activity Evaluation : A comparative study assessed the antioxidant properties of various azo compounds, finding that those with sulfonate groups showed enhanced radical scavenging activity compared to their counterparts without such groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sodium 4-aminoazobenzene sulfonate | Azo group, sulfonate | Used as a dye; lower toxicity |

| Sodium 2-naphthalenesulfonate | Naphthalene backbone, sulfonate | Soluble in water; used as a surfactant |

| Chloroacetanilide | Chloroacetyl group, amine | Herbicide; different applications |

This table illustrates how this compound uniquely combines both an azo and a chloroacetyl group along with a sulfonate moiety, distinguishing it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.